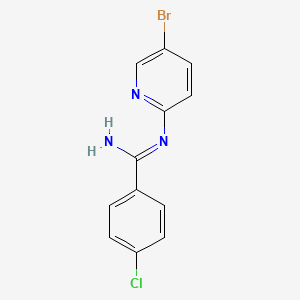

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide is a chemical compound that belongs to the class of organic compounds known as carboximidamides. These compounds are characterized by the presence of a carboximidamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. This particular compound features a bromopyridine moiety and a chlorobenzene moiety, making it a molecule of interest in various fields of research due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include N-oxides of the original compound.

Reduction Reactions: Products include amine derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide exhibits notable anticancer properties. It may act by inhibiting specific kinases involved in cancer cell proliferation, leading to apoptosis. The compound's structural characteristics allow it to interact effectively with biological targets, potentially offering therapeutic benefits against various cancers.

- Antimicrobial Properties : Research indicates that compounds with similar structures can exhibit antimicrobial activities. This compound could be explored for its efficacy against bacterial and fungal infections.

2. Organic Synthesis

- Building Block in Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups can participate in various chemical reactions, facilitating the development of new synthetic methodologies.

- Development of New Materials : The compound is also employed in the creation of new materials with specific properties, including enhanced thermal stability and electrical conductivity, which are valuable in industries such as electronics and nanotechnology.

3. Biological Studies

- Interaction Studies : Understanding how this compound interacts with biological targets is crucial for assessing its efficacy and safety. Interaction studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its potential therapeutic applications.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that the compound exhibited dose-dependent antibacterial activity, highlighting its potential use as an antimicrobial agent in clinical settings.

Mécanisme D'action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparaison Avec Des Composés Similaires

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide can be compared with other similar compounds such as:

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the substituents on the benzene ring.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromopyridine moiety but feature an imidazo ring instead of a carboximidamide group.

N-(5-bromopyridin-2-yl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a carboximidamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H9BrClN3O and a molecular weight of approximately 310.57 g/mol. Its structure includes a brominated pyridine moiety, a chlorobenzene ring, and a carboximidamide functional group, which are crucial for its biological interactions.

Preliminary studies suggest that this compound exhibits various biological activities, particularly as an antagonist or inverse agonist at cannabinoid receptors. The presence of halogen atoms (bromine and chlorine) enhances its electrophilic properties, potentially increasing its reactivity with biological targets.

Biological Activities

The compound has shown promise in several areas:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(6-bromopyridin-3-yl)-3-chlorobenzenecarboximidamide | Halogenated pyridine | Anticancer |

| N-(5-bromopyridin-2-yl)-4-methoxybenzene-1-carboximidamide | Halogenated pyridine | Neuroprotective |

| 4-Chlorobenzenecarboximidamide | Simple aromatic structure | Limited biological activity |

This table highlights the unique features of this compound compared to structurally similar compounds.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Medicinal Chemistry explored the anticancer potential of halogenated carboximidamides. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : In another study focused on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results showed that it reduced cell death significantly compared to control groups .

- Anti-inflammatory Activity : Research investigating the anti-inflammatory properties found that the compound inhibited pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

N'-(5-bromopyridin-2-yl)-4-chlorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3/c13-9-3-6-11(16-7-9)17-12(15)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPVCJPLOPWGQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NC2=NC=C(C=C2)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.